molecular formula C20H17FINO4 B4563096 2-(3-fluorophenyl)-4-(3-iodo-5-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one

2-(3-fluorophenyl)-4-(3-iodo-5-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B4563096
M. Wt: 481.3 g/mol
InChI Key: HWILENXEAUHMFJ-SXGWCWSVSA-N
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Description

2-(3-fluorophenyl)-4-(3-iodo-5-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C20H17FINO4 and its molecular weight is 481.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.01863 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

A study on the synthesis of oxazolone derivatives, including structures similar to the specified compound, demonstrated their potential anticancer activity. These derivatives were synthesized using a versatile methodology and evaluated against various human cancer cell lines, with certain compounds showing promising activity against hepatocellular and colorectal carcinoma cell lines. This indicates a potential application of similar compounds in cancer research and therapy (Biointerface Research in Applied Chemistry, 2020).

Molecular Interactions and Analysis

Research into the intermolecular interactions of biologically active compounds, including fluorine derivatives, highlights their significance in drug design and molecular engineering. Studies utilizing X-ray diffraction and theoretical analyses have provided insights into lp⋯π interactions, crucial for understanding the behavior of these compounds in biological systems (CrystEngComm, 2014).

Photophysical Properties and Applications

The synthesis and characterization of fluorine-substituted compounds reveal their applications in developing fluorescent probes and understanding photoresponsive behaviors. Such research contributes to the development of materials with specific photophysical properties, useful in sensing and imaging applications (The Journal of Organic Chemistry, 2001).

Synthesis and Biological Activity of Heterocyclic Compounds

The synthesis and evaluation of novel heterocyclic compounds, including those with fluorine and other halogen substituents, have demonstrated significant biological activities. These studies contribute to the discovery of new therapeutic agents and provide insights into the structure-activity relationships critical in drug design (Journal of Heterocyclic Chemistry, 2016).

Antimicrobial Activities

Research on new 1,2,4-triazole derivatives shows the importance of structural modifications, such as the incorporation of fluorine atoms, in enhancing antimicrobial activities. These studies are crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Russian Journal of General Chemistry, 2018).

Properties

IUPAC Name

(4Z)-2-(3-fluorophenyl)-4-[(3-iodo-5-methoxy-4-propoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FINO4/c1-3-7-26-18-15(22)8-12(10-17(18)25-2)9-16-20(24)27-19(23-16)13-5-4-6-14(21)11-13/h4-6,8-11H,3,7H2,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWILENXEAUHMFJ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1I)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FINO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-fluorophenyl)-4-(3-iodo-5-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Reactant of Route 2
2-(3-fluorophenyl)-4-(3-iodo-5-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
2-(3-fluorophenyl)-4-(3-iodo-5-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
2-(3-fluorophenyl)-4-(3-iodo-5-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
2-(3-fluorophenyl)-4-(3-iodo-5-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
2-(3-fluorophenyl)-4-(3-iodo-5-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.